Octahydroindolizine

Description

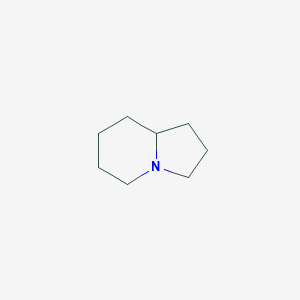

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJKHJOABGFIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929286 | |

| Record name | Indolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13618-93-4 | |

| Record name | δ-Coniceine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13618-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydroindolizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydroindolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLIZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FG58K748F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Octahydroindolizine Ring Systems

Classical Approaches to Octahydroindolizine Synthesis

Long-standing reactions that have proven their utility in the synthesis of pyrrolidine (B122466) rings, the fundamental components of the this compound system, are considered classical approaches. Among these, the Hofmann–Löffler–Freytag reaction stands out as a powerful tool for C-H functionalization and subsequent cyclization.

Hofmann–Löffler–Freytag Reaction Mechanisms and Applications

The Hofmann–Löffler–Freytag reaction is a notable method for synthesizing pyrrolidines, and by extension, this compound systems, through a radical-mediated process. wikipedia.orgwordpress.com The reaction is typically carried out by treating an N-halogenated amine with a strong acid, such as sulfuric acid or trifluoroacetic acid, and initiating the reaction with heat or UV light. wordpress.comwordpress.com

The generally accepted mechanism commences with the protonation of the N-haloamine, which then undergoes homolytic cleavage of the nitrogen-halogen bond to generate a nitrogen-centered radical cation. wikipedia.org This radical intermediate then abstracts a hydrogen atom from the δ-carbon of the alkyl chain in an intramolecular 1,5-hydrogen atom transfer. wordpress.comyoutube.com This step proceeds through a six-membered transition state and is the rate-determining step, controlling the regioselectivity of the reaction. rsc.orgresearchgate.net The resulting carbon-centered radical then abstracts a halogen atom from another N-haloamine molecule, propagating the radical chain and forming a δ-haloamine. wordpress.com Finally, treatment with a base leads to intramolecular cyclization to form the pyrrolidine ring. wordpress.com

An early and significant application of this reaction was the synthesis of δ-coneceine from N-bromo-coniine. wordpress.com More complex applications include the synthesis of steroidal alkaloids like conessine (B1669311) derivatives, where the rigid steroid framework facilitates the necessary 1,5-hydrogen atom transfer. wikipedia.orgwordpress.com The reaction has also been employed in the synthesis of various other polycyclic structures. wordpress.com For instance, P. E. Sonnet and J. E. Oliver utilized the classic conditions of the Hofmann–Löffler–Freytag reaction to synthesize this compound 51, a potential ant sex pheromone precursor. wikipedia.org

Modern Asymmetric Synthetic Strategies

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of modern asymmetric synthetic strategies. These methods aim to control the stereochemistry of the this compound core during its formation, offering access to specific stereoisomers.

Organocatalytic Approaches to Enantioselective this compound Cores

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. acs.org These small organic molecules can effectively catalyze a wide range of transformations with high enantioselectivity. acs.org

A notable organocatalytic approach to the enantioselective one-pot synthesis of this compound core structures starts from readily available glycine (B1666218) esters. acs.org This strategy combines several different organocatalytic reactions. acs.org The key step often involves an asymmetric conjugate addition of an N-protected glycine ester to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, such as a derivative of proline. acs.orgnih.gov This is followed by an intramolecular cyclization and subsequent transformations to afford the final this compound product with high enantiomeric excess. acs.orgacs.orgfigshare.com This methodology has been successfully applied to the synthesis of natural alkaloids like (+)-Monomorine. acs.org

Another strategy involves the combination of a copper-catalyzed asymmetric Henry reaction with an organocatalytic Michael addition-hemiacetalization cascade. nih.govacs.org This sequential reaction has been used to construct chiral indolizidine alkaloid skeletons with good yields and excellent enantioselectivities. nih.govacs.org

Enzymatic Resolution Techniques for Chiral this compound Scaffolds

Enzymatic resolution offers a powerful and environmentally friendly method for obtaining enantiomerically pure compounds. csic.es Lipases, in particular, are widely used enzymes in organic synthesis due to their stability, broad substrate specificity, and high enantioselectivity. csic.esnih.gov

A key strategy involves the kinetic resolution of a racemic mixture of an this compound derivative. For example, the Novozym 435-mediated kinetic resolution of a racemic this compound alcohol has been successfully employed on a large scale. scispace.comrsc.org In this process, the lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. scispace.comrsc.org This technique provides access to both enantiomers of the this compound building block, which are valuable intermediates in the pharmaceutical industry. scispace.comrsc.org

The choice of solvent and acyl donor is crucial for the efficiency and selectivity of the lipase-catalyzed resolution. researchgate.net Lipases from different sources can exhibit varying selectivities, necessitating screening to find the optimal enzyme for a particular substrate. researchgate.net

Diastereoselective Synthesis of this compound Derivatives

In addition to controlling enantioselectivity, the diastereoselective synthesis of substituted octahydroindolizines is of great importance, as many natural products containing this core possess multiple stereocenters.

Dehydrative Annulation Strategies for this compound Framework Construction

Dehydrative annulation provides a direct method for constructing the bicyclic this compound framework. This strategy typically involves an intramolecular cyclization of a precursor containing both a nucleophilic nitrogen and a hydroxyl group that can be activated for displacement.

A successful example of this approach is the diastereoselective synthesis of (6R, 8aS)-octahydroindolizin-6-ol, a precursor for (-)-8a-epidesacetoxyslaframine. researchgate.nettandfonline.comtandfonline.comtandfonline.com This synthesis starts from commercially available chiral (S)-epichlorohydrin and proceeds through a key piperidine (B6355638) intermediate, (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol. researchgate.nettandfonline.comtandfonline.com The final ring closure is achieved via an intramolecular dehydrative annulation under Mitsunobu-type reaction conditions. researchgate.nettandfonline.comtandfonline.comresearchgate.net This particular strategy was noteworthy as it proved successful where similar systems had previously failed. researchgate.nettandfonline.comresearchgate.net The diastereoselectivity of the final product is controlled during the synthesis of the piperidine precursor. tandfonline.comtandfonline.com

This methodology highlights the potential of dehydrative annulation to afford optically pure and diastereomerically defined this compound-based molecules of pharmacological interest. researchgate.nettandfonline.com

Specific Cyclization and Annulation Reactions

The construction of the bicyclic this compound core is often achieved through key cyclization and annulation reactions. These methods provide strategic pathways to assemble the fused ring system from acyclic or monocyclic precursors.

Intramolecular Reductive Amination in this compound Formation

Intramolecular reductive amination is a powerful and frequently employed strategy for the synthesis of the this compound skeleton. This reaction typically involves the cyclization of a linear precursor containing both an amine (or a precursor like an azide) and a carbonyl group (or its equivalent), followed by the reduction of the resulting cyclic iminium ion in a single step.

This method has been successfully applied in the asymmetric synthesis of complex natural products. For instance, a key step in the synthesis of the steroidal alkaloid (-)-solanidine involves a cascade azide (B81097) reduction followed by an intramolecular reductive amination to concurrently form the E and F rings of the molecule, creating a highly functionalized this compound core. rsc.org

This strategy was also instrumental in an enantioselective synthesis of the natural alkaloid (–)-indolizidine 167B, where the annulation of the second ring was accomplished through an intramolecular reductive amination step with complete stereocontrol. capes.gov.br

Michael Addition Reactions in this compound Precursor Synthesis

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that is crucial for the synthesis of precursors to the this compound ring system. wikipedia.org In this context, the reaction is typically used to construct a linear amino-keto-ester or a related intermediate, which is then poised for a subsequent cyclization reaction, such as the intramolecular reductive amination described previously.

A common strategy involves the asymmetric conjugate addition of a glycine ester Schiff base (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). mdpi.comnih.gov This reaction is often catalyzed by a chiral phase-transfer catalyst, which allows for the creation of the Michael adduct with high enantiomeric excess (ee). jst.go.jpmdpi.com

For example, the asymmetric conjugate addition of a glycine ester to an α,β-enone, catalyzed by a chiral phase-transfer catalyst in the presence of potassium carbonate and cesium chloride, can produce the desired conjugate adduct in high yield (86-88%) and high enantioselectivity (93-94% ee). jst.go.jpmdpi.com This adduct contains the necessary functional groups and stereochemistry to be directly converted into the this compound core via intramolecular reductive amination. jst.go.jp This two-step sequence, combining Michael addition and reductive amination, represents a highly effective and stereocontrolled route to the this compound framework.

The following table summarizes the findings for a one-pot synthesis utilizing this sequence:

| Step | Reagents & Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 1. Asymmetric Conjugate Addition | Glycine ester 32 , Enone 37 , (S)-34b (catalyst), CsCl, K₂CO₃, Et₂O, 0 °C, 15 h | Conjugate Adduct 38 | 88% | 94% | mdpi.com |

| 2. Intramolecular Reductive Amination | Hantzsch ester, Acetal hydrolysis | This compound core 39 | 70% | 94% | mdpi.com |

| Overall One-Pot Synthesis | Sequential addition of reagents | This compound core 39 | 48% | 94% | mdpi.com |

1,3-Dipolar Cycloaddition Reactions Leading to Indolizine (B1195054) Derivatives

The 1,3-dipolar cycloaddition is one of the most significant and versatile methods for constructing the indolizine ring system itself, which can then be reduced to the saturated this compound scaffold. This reaction typically involves the [3+2] cycloaddition of a pyridinium (B92312) ylide (the 1,3-dipole) with a dipolarophile, which is usually an activated, electron-deficient alkene or alkyne. dergipark.org.trlew.ro

Pyridinium ylides are unstable intermediates generated in situ from the corresponding pyridinium salts, often by treatment with a base. lew.ro The reaction proceeds to form a five-membered ring fused to the original pyridine (B92270) ring, yielding the indolizine core. ijettjournal.org A wide variety of indolizine derivatives can be synthesized by changing the substituents on both the pyridinium ylide and the dipolarophile. dergipark.org.tr

Several catalytic systems and conditions have been developed to promote this reaction. For instance, KF/Al2O3 has been used as a green and efficient recyclable basic catalyst for the synthesis of indolizine-1-carbonitrile (B3051405) derivatives from 1-alkyl-2-chloropyridinium bromides, malononitrile, and benzaldehyde (B42025) in ethanol. Other approaches include using molecular iodine to mediate the reaction between nitrogen ylides and ynones in a transition-metal-free C-H bond functionalization process. nih.gov

The choice of dipolarophile is critical. Acetylenic compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD), diethyl acetylenedicarboxylate, and ethyl propiolate are common reaction partners for pyridinium ylides. dergipark.org.trlew.ro

Regioselective and Stereoselective Functionalization of this compound Scaffolds

Once the basic this compound scaffold is formed, its regioselective and stereoselective functionalization is key to synthesizing specific target molecules, particularly natural products and their analogues. Various strategies have been developed to introduce substituents at specific positions with high control over the stereochemical outcome.

Nickel-catalyzed cycloadditions have been shown to provide access to the indolizidine core with control over regioselectivity. In the synthesis of (+)-ipalbidine, a ligand screening revealed that the choice of phosphine (B1218219) ligand, such as XPhos, could improve the regioselectivity of the key Ni-catalyzed (4+2) cycloaddition, favoring the desired isomer. acs.org

The intramolecular Heck cyclization is another method used to prepare indolizidine derivatives. This reaction can be followed by further substitutions, demonstrating the utility of the resulting heterocycles as scaffolds for creating chemical libraries. nih.gov For example, benzo-fused indolizidine derivatives can be prepared and subsequently functionalized to introduce aldehydes, carboxylic acids, and secondary amines. nih.gov

Furthermore, highly regioselective reactions on precursors can define the substitution pattern of the final product. A rhodium-catalyzed hydroformylation of (R)-3-(pyrrol-1-yl)hex-1-ene proceeds with high regioselectivity to form a linear aldehyde. beilstein-journals.org This aldehyde then undergoes a one-pot intramolecular cyclization, dehydration, and hydrogenation sequence to yield (–)-Indolizidine 167B, demonstrating excellent control over both regiochemistry and stereochemistry throughout the process. beilstein-journals.org Gold(I)-catalyzed reactions have also been used for the stereoselective synthesis of 7,8-disubstituted 7,8-dihydroindolizin-6(5H)-ones from pyrrole (B145914) derivatives. researchgate.net

Stereochemical Aspects and Conformational Analysis of Octahydroindolizine

Enantioselective Synthesis and Chiral Induction in Octahydroindolizine Chemistry

The synthesis of enantiomerically pure octahydroindolizines is a significant focus in organic chemistry. Various strategies have been developed to achieve high levels of enantioselectivity, often relying on the principles of chiral induction, where a chiral auxiliary or catalyst directs the formation of a specific enantiomer.

One notable approach involves the use of enzymatic resolutions. For instance, a racemic this compound alcohol can be resolved using Novozym 435, a lipase (B570770), to yield homochiral building blocks such as (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol. rsc.orgrsc.org This enzymatic kinetic resolution has been successfully scaled up, demonstrating its practical utility in preparing enantiopure this compound derivatives. rsc.orgrsc.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of the this compound core. acs.orgnih.gov An organocatalytic, one-pot synthesis starting from readily available glycine (B1666218) esters has been developed. acs.orgnih.gov This method combines several organocatalytic reactions to construct the bicyclic system with high enantiopurity. acs.orgnih.gov Chiral phase-transfer catalysts have been employed in the asymmetric conjugate addition of glycine esters to α,β-enones, a key step in the enantioselective formation of the this compound framework. acs.org

Furthermore, the synthesis of various stereoisomers of polyhydroxylated indolizidines, such as 1-deoxy-8-epi-castanospermine and its derivatives, highlights the importance of enantioselective methods. researchgate.net These syntheses often utilize chiral starting materials and employ key transformations like diastereoselective azidation and catalytic hydrogenation to control the stereochemistry. researchgate.net The concept of remote chiral induction, where a chiral center influences the stereochemistry of a distant reaction site, is a sophisticated strategy that has been explored in synthetic chemistry and holds potential for the construction of complex this compound structures. scripps.edu

A dehydrative annulation strategy under Mitsunobu-type reaction conditions has also been successfully applied for the construction of the this compound framework, leading to a diastereoselective synthesis of (6R, 8aS)-octahydroindolizin-6-ol. researchgate.net The starting chirality is often derived from commercially available precursors like (S)-epichlorohydrin. researchgate.net

Diastereoselective Control in this compound Formation

In addition to controlling enantioselectivity, achieving a high degree of diastereoselectivity is crucial when multiple stereocenters are present in the this compound ring system. Diastereoselective control is often achieved by employing substrate-controlled or reagent-controlled strategies.

Key transformations that facilitate efficient and stereoselective synthesis of substituted octahydroindolizines include diastereoselective Thompson azidation, Staudinger reduction, the Jurjew reaction, and highly diastereoselective catalytic hydrogenation. researchgate.net For instance, the synthesis of 1-deoxy-8-epi-castanospermine and its analogues from a common template relies on a PET-provoked amine radical cyclization that proceeds with excellent diastereoselectivity. researchgate.net The subsequent functionalization of an exocyclic double bond allows for the formation of exclusive diastereomers. researchgate.net

Organocatalytic approaches have also demonstrated excellent diastereocontrol. A one-pot synthesis of the this compound core structure has been realized through an asymmetric conjugate addition followed by further transformations. acs.orgnih.gov The stereochemical outcome of these reactions is highly dependent on the catalyst and reaction conditions employed.

The construction of the this compound framework via a dehydrative annulation strategy involving an intramolecular ring closure under Mitsunobu-type conditions also showcases diastereoselective synthesis. researchgate.net This method allowed for the synthesis of (6R, 8aS)-octahydroindolizin-6-ol from a piperidine (B6355638) intermediate. researchgate.net

Conformational Analysis of the this compound Ring System

In many substituted this compound derivatives, the piperidine ring adopts a chair conformation, while the pyrrolidine (B122466) ring is often found in a slightly twisted envelope conformation. scirp.orgjournalpsij.com This is a common conformational preference for this bicyclic system. For example, in a spiro-substituted this compound, the piperidine ring of the this compound moiety maintains a chair conformation. scirp.orgjournalpsij.com

The conformational preferences of the this compound ring system are influenced by factors such as the desire to minimize angle and torsional strain, as well as non-bonded steric interactions. dkvjamnagar.edu.in In substituted derivatives, substituents will preferentially occupy positions that minimize steric hindrance, such as the equatorial position in a chair-like piperidine ring to avoid 1,3-diaxial interactions. dkvjamnagar.edu.in

Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

The determination of the precise three-dimensional arrangement of atoms in this compound derivatives is accomplished through a combination of powerful analytical techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the most definitive methods for stereochemical elucidation.

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.netresearchgate.netnih.gov This method provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. researchgate.net

The determination of absolute configuration using X-ray crystallography relies on the phenomenon of anomalous dispersion (or resonant scattering), which creates small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). nih.govchem-soc.si For organic compounds containing only light atoms (C, H, N, O), this effect can be weak, but modern diffractometers and data analysis methods have made it possible to reliably determine the absolute configuration of such molecules. researchgate.net

In the context of this compound chemistry, X-ray crystallography has been instrumental in confirming the structures of various derivatives. For instance, the crystal structure of a spiro-substituted this compound derivative was elucidated by single-crystal X-ray diffraction, revealing the chair conformation of the piperidine ring and a twisted envelope conformation for the pyrrolidine ring. scirp.orgjournalpsij.com The absolute configurations of enantiomerically pure this compound alkaloid dimers have also been assigned using single-crystal X-ray diffraction data. kmmu.edu.cn

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for the characterization of stereoisomers in solution. researchgate.net Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus, which is highly sensitive to the stereochemical arrangement of the molecule.

In the analysis of this compound derivatives, NMR spectroscopy is used to determine the relative stereochemistry of substituents and to gain insights into the conformational preferences of the ring system. scirp.org The chemical shifts (δ), coupling constants (J), and the presence of specific cross-peaks in two-dimensional (2D) NMR experiments are all used to piece together the stereochemical puzzle. sapub.org For example, the analysis of ¹H and ¹³C NMR spectra of a spiro-substituted this compound derivative was used in conjunction with X-ray crystallography to elucidate its structure. journalpsij.com

The differentiation of diastereomers is often possible by careful analysis of their NMR spectra, as diastereomers are distinct chemical entities with different physical properties, including their NMR spectra. sapub.org In some cases, derivatization with a chiral agent can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR.

Nuclear Overhauser Effect SpectroscopY (NOESY) is a 2D NMR experiment that is particularly valuable for determining the spatial proximity of protons within a molecule. acdlabs.comnanalysis.com The NOESY experiment detects through-space correlations between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through chemical bonds. nanalysis.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe of internuclear distances. huji.ac.il

NOESY correlations are instrumental in establishing the relative stereochemistry of substituents on the this compound ring system. By observing which protons are close in space, one can deduce their relative orientation (e.g., cis or trans). For example, a NOESY correlation between two protons on the same face of the ring system would provide strong evidence for their cis relationship. The presence or absence of specific NOESY cross-peaks can help to distinguish between different possible diastereomers. acdlabs.com

Natural Occurrence and Biosynthesis of Octahydroindolizine Alkaloids

Isolation and Structural Elucidation of Octahydroindolizine Alkaloids from Biological Sources

The isolation and structural determination of this compound alkaloids have been a significant area of natural product chemistry research. These compounds are typically extracted from their biological sources and purified using various chromatographic techniques. Their complex structures are then elucidated through a combination of spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), as well as single-crystal X-ray diffraction. researchgate.netcapes.gov.brmdpi.com

Plant-Derived this compound Alkaloids (e.g., Dendrobium species)

The genus Dendrobium, a large group of orchids, is a rich source of this compound alkaloids. encyclopedia.pub To date, over sixty alkaloids have been identified from this genus, with many possessing the indolizidine skeleton. nih.gov Species such as Dendrobium crepidatum have yielded a variety of these compounds, including crepidine, crepidamine, isocrepidamine, and dendroprimine. mdpi.comnih.gov

Researchers have isolated and characterized numerous this compound alkaloids from Dendrobium species. For instance, six pairs of this compound-type alkaloid enantiomers were isolated from the stems of Dendrobium crepidatum. nih.gov The structures of these compounds, including new ones, were determined using extensive spectroscopic analysis and by comparing experimental and calculated electronic circular dichroism (ECD) data. researchgate.netnih.gov In another study on Dendrobium crepidatum, two new indolizidine alkaloids, crepidatumines C and D, were isolated along with known compounds. Their structures were elucidated through HR-ESI-MS and various NMR techniques. mdpi.com

The isolation process typically involves extracting dried plant material with a solvent like ethanol. The crude extract is then subjected to acid-base extraction to isolate the total alkaloids. mdpi.com Further purification is achieved through repeated column chromatography. mdpi.com

Fungal-Derived this compound Alkaloids (e.g., Rhizoctonia leguminicola)

The fungus Rhizoctonia leguminicola is a notable producer of this compound alkaloids, specifically slaframine (B1196289) and swainsonine (B1682842). researchgate.netfrontiersin.orgusda.gov This fungus is the causative agent of black patch disease in red clover and other legumes. usda.gov Livestock that consume forage infected with R. leguminicola can suffer from "slobbers syndrome" due to the effects of slaframine. frontiersin.org

Slaframine was the first this compound alkaloid to be isolated from this fungus. researchgate.net Swainsonine, another indolizidine alkaloid produced by R. leguminicola, was named after the legume Swainsona canescens from which it was first structurally characterized. frontiersin.org Swainsonine is also produced by the fungus Metarhizium anisopliae. frontiersin.org The isolation and structural elucidation of these fungal alkaloids have been crucial for understanding their biological effects.

Marine Natural Products Containing this compound Moieties

Marine organisms are a vast source of structurally diverse and biologically active natural products, including alkaloids with the this compound framework. nih.govrsc.orgresearchgate.netmdpi.com These compounds have been isolated from a variety of marine life, such as sponges and tunicates. nih.gov For example, the piclavines are antimicrobial indolizidines that have been isolated from the tunicate Clavelina picta. acs.org The study of marine natural products is an active area of research, with new compounds continually being discovered. rsc.orgresearchgate.net

Biosynthetic Pathways of this compound Alkaloids

The biosynthesis of the this compound core generally originates from the amino acid L-lysine. nih.gov In the proposed pathway, L-lysine undergoes deamination and a series of cyclization and reduction steps to form the characteristic bicyclic indolizidine structure. nih.gov

In Dendrobium species, the biosynthesis of more complex this compound alkaloids involves the polymerization of simpler precursors. nih.gov For example, crepidatumine A and crepidine can polymerize to form enantiomeric this compound alkaloids like homocrepidine A and dendrocrepidamine A, a process that is dependent on CYP450 enzymes. nih.gov Further enzymatic transformations, such as those catalyzed by cyclases, lead to the diverse range of indolizidine alkaloids found in these plants. nih.gov The elucidation of these pathways often involves a combination of tracer studies, genomic analysis, and the characterization of biosynthetic intermediates. mdpi.com

Research on Racemic this compound Natural Products (e.g., Homocrepidine A)

A fascinating aspect of natural product chemistry is the occurrence of racemic mixtures, where both enantiomers (mirror-image isomers) of a chiral compound are present in equal amounts. dntb.gov.ua While biological systems are typically highly stereospecific, producing only one enantiomer, the isolation of racemic natural products is not uncommon. dntb.gov.ua

(±)-Homocrepidine A, an this compound alkaloid dimer isolated from Dendrobium crepidatum, is a prime example of a racemic natural product. capes.gov.brfrontiersin.org Researchers were able to separate the racemic mixture of homocrepidine A into its individual enantiomers, (+)-homocrepidine A and (−)-homocrepidine A, using high-performance liquid chromatography (HPLC) with a chiral stationary phase. capes.gov.br This was a significant achievement as it represented the first successful resolution of an indolizidine racemic mixture. capes.gov.br The absolute configurations of the separated enantiomers were then definitively determined using single-crystal X-ray diffraction. capes.gov.br

The study of racemic natural products like homocrepidine A is important for several reasons. It challenges the assumption of absolute stereospecificity in biosynthesis and raises questions about the enzymatic machinery involved. dntb.gov.ua

Biological Activities and Pharmacological Potential of Octahydroindolizine Derivatives

Enzyme Inhibition by Octahydroindolizine Derivatives

Certain this compound derivatives have been identified as inhibitors of angiotensin-converting enzyme (ACE). google.com ACE plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure. ffhdj.commayoclinic.org By inhibiting ACE, these compounds can block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and a reduction in blood pressure. mayoclinic.org This mechanism of action is the basis for the use of ACE inhibitors in the treatment of hypertension. mayoclinic.orgbihs.org.uk The development of this compound-based ACE inhibitors represents a promising avenue for antihypertensive drug discovery. google.com For instance, this compound-2-carboxylic acid has been utilized in the creation of antihypertensive drugs due to its ACE inhibitory properties.

Several this compound derivatives have demonstrated notable anti-inflammatory properties, which are often linked to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. researchgate.net COX-2 is an inducible enzyme that plays a significant role in the inflammatory cascade by catalyzing the production of prostaglandins. mdpi.combrieflands.com Inhibition of COX-2 is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgclevelandclinic.org

Research has shown that certain this compound alkaloids can suppress the inflammatory response. For example, some enantiomers of this compound alkaloids isolated from Dendrobium crepidatum have shown potent anti-inflammatory effects. researchgate.net Specifically, compounds such as (+)-1, 2, and (+)-6 exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells, with IC50 values ranging from 3.62 to 16.11 µM. researchgate.net In another study, the racemic mixture of (±)-homocrepidine A, an this compound alkaloid dimer, and its separated enantiomers were evaluated for their anti-inflammatory activity. capes.gov.br The (+)-enantiomer, (+)-homocrepidine A, was a strong inhibitor of NO production with an IC50 of 3.6 µM and also reduced the expression of inducible nitric oxide synthase. capes.gov.br

The anti-inflammatory actions of these compounds are often mediated through the modulation of key signaling pathways. For instance, Gancaonin N, an this compound alkaloid, was found to inhibit the production of NO and prostaglandin (B15479496) E2 (PGE2) and significantly reduce the expression of iNOS and COX-2 proteins in LPS-induced RAW264.7 cells. researchgate.net It also reduced the expression of COX-2 and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-induced A549 cells by inactivating the MAPK and NF-κB signaling pathways. researchgate.net

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Biological Activity | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| (+)-1 (from D. crepidatum) | NO Production Inhibition | 3.62 - 16.11 | RAW264.7 |

| 2 (from D. crepidatum) | NO Production Inhibition | 3.62 - 16.11 | RAW264.7 |

| (+)-6 (from D. crepidatum) | NO Production Inhibition | 3.62 - 16.11 | RAW264.7 |

| (+)-Homocrepidine A | NO Production Inhibition | 3.6 | RAW264.7 |

| (±)-Homocrepidine A | NO Production Inhibition | 14.7 | RAW264.7 |

| (−)-Homocrepidine A | NO Production Inhibition | 22.8 | RAW264.7 |

| Gancaonin N | COX-2 Expression Inhibition | Not specified | RAW264.7, A549 |

The indolizidine alkaloids swainsonine (B1682842) and castanospermine (B190763) are well-known examples of this compound derivatives that act as potent glycosidase inhibitors. taylorfrancis.comcsic.es Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. csic.es By inhibiting these enzymes, swainsonine and castanospermine interfere with glycoprotein (B1211001) processing and can modulate various cellular functions. taylorfrancis.com

Swainsonine , first isolated from Swainsona canescens, is an inhibitor of α-mannosidase. taylorfrancis.comnih.gov This inhibition alters the processing of N-linked glycoproteins, which can lead to various biological effects. taylorfrancis.com For example, swainsonine has been studied for its potential as an immunomodulator and as an anti-metastatic agent for some tumors. taylorfrancis.com Its ability to stimulate interleukin-2 (B1167480) production and the subsequent proliferation of T-lymphocytes contributes to its immunomodulatory potential. taylorfrancis.com In animal studies, swainsonine was found to decrease sucrase activity, not by direct inhibition, but by altering the carbohydrate structure of the glycoprotein. nih.gov

Castanospermine , isolated from the seeds of Castanospermum australe, is a potent inhibitor of α- and β-glucosidases. nih.govwikipedia.org It directly inhibits the activity of intestinal disaccharidases like sucrase, maltase, and trehalase, with sucrase being the most sensitive. nih.gov Castanospermine acts as a competitive inhibitor of intestinal sucrase. nih.gov Due to its glycosidase inhibitory activity, castanospermine has also been investigated for its antiviral properties. csic.eswikipedia.org

The inhibition of glycosidases by these this compound alkaloids highlights their potential in various therapeutic areas, including cancer and viral infections. csic.es

Certain derivatives of this compound are being investigated as inhibitors of Cathepsin S. researchgate.net Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the immune system, particularly in antigen presentation. researchgate.netopnme.com The inhibition of Cathepsin S is a potential therapeutic strategy for autoimmune and inflammatory diseases. researchgate.net While the provided search results mention the general interest in Cathepsin S inhibitors and the development of various classes of these inhibitors, specific examples of this compound-based Cathepsin S inhibitors with detailed research findings are not extensively covered. opnme.commedchemexpress.commdpi.comnih.gov However, the structural similarity of this compound derivatives to other known inhibitor scaffolds suggests their potential in this area.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. plos.org Inhibition of Hsp90 has emerged as a promising strategy in cancer therapy. plos.org

(+)-Lentiginosine, a dihydroxyindolizidine alkaloid, has been identified as an inhibitor of the ATPase and chaperone activity of Hsp90. plos.orgresearchgate.netacs.org It is considered a potent inhibitor of amyloglucosidase and a good inhibitor of Hsp90. researchgate.net Studies have shown that (+)-lentiginosine can interact with the middle-domain of Hsp90, leading to the inhibition of its chaperone function. plos.org This activity is distinct from many other Hsp90 inhibitors that target the ATP-binding pocket. plos.org The non-natural enantiomer, (–)-lentiginosine, has been shown to induce apoptosis in tumor cells. researchgate.netacs.org

Cathepsin-S Inhibition

Receptor Modulation and Signaling Pathway Interactions

This compound derivatives can exert their pharmacological effects not only through enzyme inhibition but also by modulating various receptors and interacting with intracellular signaling pathways. researchgate.netfrontiersin.org These interactions can lead to a cascade of cellular events, influencing processes such as inflammation, cell differentiation, and proliferation.

Several this compound alkaloids have been shown to regulate multiple signaling pathways. researchgate.netfrontiersin.org For instance, some of these natural alkaloids can interrupt the interaction between tumor necrosis factor receptor-associated factor 6 (TRAF6) and the receptor activator of nuclear factor kappa B (RANK). researchgate.netfrontiersin.org They can also inhibit the nuclear factor kappa B (NF-κB) pathway in osteoclasts, a key pathway in inflammatory responses. researchgate.netfrontiersin.org

Furthermore, this compound derivatives have been observed to activate the p38 mitogen-activated protein kinases (MAPK) pathway in osteoblasts and trigger the Wnt signaling pathway in mesenchymal stem cells. researchgate.net The modulation of these pathways underscores the potential of this compound compounds in therapeutic areas such as bone diseases and inflammatory disorders. frontiersin.org For example, Gancaonin N was found to alleviate the inflammatory response by inactivating the MAPK and NF-κB signaling pathways. researchgate.net The ability of these compounds to interact with and modulate key signaling cascades highlights their potential as lead structures for the development of novel therapeutic agents.

Protein Kinase C (PKC) Isoform Modulation

Protein Kinase C (PKC) represents a family of enzymes that are critical in regulating a multitude of cellular processes. nih.gov This family includes various isoforms, each with distinct structures, tissue distributions, and mechanisms of activation. nih.gov PKC isoforms are known to be involved in signal transduction pathways that can lead to cascades of protein kinase activation, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov

The modulation of PKC isoforms is a significant area of interest in pharmacology. For example, in vascular smooth muscle, PKC activity is linked to contraction and can be a factor in hypertension. nih.gov Dysregulation of specific PKC isoforms, such as PKC alpha, epsilon, and delta, has been associated with pathological conditions like Alzheimer's disease, where they are linked to tau hyperphosphorylation and beta-amyloid accumulation. mdpi.com Furthermore, PKC signaling can influence inflammatory responses, with some isoforms promoting the production of inflammatory cytokines and others having anti-inflammatory effects. mdpi.com The ability of certain compounds to selectively modulate PKC isoforms highlights the potential for developing targeted therapies for a range of diseases.

Substance P Antagonism

Substance P is a neuropeptide that plays a significant role in pain transmission and inflammation. Its effects are mediated through the neurokinin-1 (NK1) receptor. Antagonists of Substance P have been investigated for their potential as analgesics and anti-inflammatory agents.

Research has demonstrated that certain indolizidine derivatives can act as potent Substance P antagonists. researchgate.netresearchgate.net For example, novel analogues of the known Substance P antagonist CP-99,994, which feature an indolizidine core, have been synthesized and evaluated for their activity. researchgate.net These findings underscore the potential of the this compound framework in the development of new therapeutic agents targeting the Substance P pathway. researchgate.netresearchgate.net

TLR4-Mediated MyD88/MAPK Signaling Pathway Downregulation

Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. frontiersin.orgnih.gov This signaling is primarily mediated through the MyD88-dependent pathway, which leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines. nih.govnih.gov The TLR4/MyD88 pathway also activates the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in inflammation and tissue injury. frontiersin.orgmdpi.com

Downregulation of the TLR4-mediated MyD88/MAPK signaling pathway is a promising strategy for controlling inflammation. Some natural compounds have been shown to inhibit this pathway by binding to the TLR4-MD2 complex, thereby reducing the expression of MyD88 and subsequent inflammatory signaling. frontiersin.org This inhibition leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6. frontiersin.orgnih.gov The potential for this compound derivatives to modulate this pathway could offer therapeutic benefits in inflammatory conditions.

Diverse Pharmacological Applications

The structural versatility of the this compound core has led to the exploration of its derivatives in a wide range of pharmacological applications.

Antihypertensive Activity

Certain this compound derivatives have been investigated for their potential as antihypertensive agents. researchgate.netgoogle.com The modulation of vascular smooth muscle function is a key mechanism in controlling blood pressure, and compounds that can influence these processes are of significant interest. nih.gov While the specific mechanisms of action for this compound-based antihypertensive agents are still under investigation, their potential in this therapeutic area is noteworthy. google.com

Anticancer and Cytotoxic Effects

The anticancer potential of this compound derivatives has been a significant focus of research. researchgate.net These compounds have demonstrated cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com

A library of indolizine (B1195054) lactones, which contain the this compound core, was synthesized and evaluated for antiproliferative activity against human prostate (DU-145) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov Several of these compounds exhibited significant cytotoxicity, with some showing selectivity for breast cancer cells. nih.gov The study found that the stereochemistry of the lactones played a crucial role in their biological activity, with the cis isomers being more active than the trans isomers. nih.gov Furthermore, late-stage functionalization of the indolizine core led to analogues with significantly increased potency. nih.gov

Another study on octahydropyrazin[2,1-a:5,4-a']diisoquinoline derivatives, which also incorporate the this compound moiety, showed potent cytotoxic activity against MDA-MB-231 and MCF-7 human breast cancer cells. nih.gov These compounds were found to induce apoptosis through both the mitochondrial and external pathways and were shown to inhibit topoisomerase I/II. nih.gov

The diverse mechanisms of action and the potential for chemical modification make this compound derivatives a promising scaffold for the development of novel anticancer agents. researchgate.netmdpi.comnih.gov

Neuroprotective Properties

Derivatives of this compound have demonstrated potential as neuroprotective agents. ontosight.aismolecule.com Research has shown that certain alkaloids with this core structure can offer protective effects for nerve cells. researchgate.net For instance, some Dendrobium alkaloids have been found to ameliorate neuronal degeneration, suggesting a neuroprotective role. researchgate.net Studies using in vitro models of neurodegenerative diseases have identified specific fiscalin derivatives, which are marine-derived compounds, that show protective effects against cytotoxicity induced by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) and iron (III) in SH-SY5Y cells. nih.govmdpi.com Specifically, fiscalins 1a and 1b demonstrated significant protection against MPP+-induced cytotoxicity, while fiscalins 1b, 2b, 4, and 5 were effective against iron (III)-induced cytotoxicity. mdpi.com The neuroprotective actions of some indole-based compounds are attributed to a combination of metal-chelating, antioxidant, and anti-aggregation properties. nih.gov

Antimicrobial Activity

The this compound scaffold is a key feature in various alkaloids that exhibit antimicrobial properties. ontosight.aiontosight.ai Indolizidine alkaloids have been reported to possess antimicrobial activities, making them subjects of interest for pharmaceutical applications. ontosight.ai A study of newly synthesized indolizine derivatives revealed selective toxicity against Gram-positive bacteria, such as Staphylococcus aureus, and the acid-fast bacterium Mycobacterium smegmatis. researchgate.net One derivative, in particular, showed a significant inhibitory effect. researchgate.net The antifungal potential of these derivatives has also been noted. researchgate.net The structure-activity relationship appears to be linked to the basicity of the nitrogen atom in the saturated quinolizidine (B1214090) skeleton and the placement of sulfur within the molecule. researchgate.net

Antithrombotic Properties

Certain derivatives of this compound have been investigated for their potential to prevent blood clots. Natural products containing this compound-like structures, such as aeruginosins found in marine organisms, have been noted for their potent antithrombotic properties. Additionally, N-butylphthalide, a compound derived from Apium graveolens, is recognized for its antithrombotic effects among other pharmacological benefits. cjnmcpu.com Research into 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivatives indicates their potential use in the treatment and prophylaxis of thromboembolic disorders. google.com

Immunomodulatory Effects

The immunomodulatory capacity of this compound derivatives is an area of active research. Swainsonine, an indolizidine alkaloid, is known for its immunomodulatory activity. nih.gov It is believed that certain "hybrid type" carbohydrates, which may increase on the cell surface due to the action of compounds like swainsonine, can enhance the cytokine activation of lymphocytes. drugbank.com Alkaloids from the Dendrobium species have also been shown to possess immunomodulatory effects. frontiersin.org Some of these compounds have been observed to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, a key process in the inflammatory response. researchgate.netresearchgate.net For example, compounds (+)-1, 2, and (+)-6, isolated from Dendrobium crepidatum, showed significant inhibition of NO production. researchgate.net Furthermore, some polyunsaturated fatty acid-alkanolamine (PUFA-AA) derivatives have been found to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a dose-dependent manner. doi.org

Table of Research Findings on this compound Derivatives

| Biological Activity | Derivative/Compound Class | Key Findings | Model System |

| Neuroprotection | Fiscalins 1a, 1b, 2b, 4, 5 | Protection against MPP+ and iron (III)-induced cytotoxicity. mdpi.com | SH-SY5Y cells mdpi.com |

| Antimicrobial | Synthetic Indolizine Derivatives | Selective toxicity to S. aureus and M. smegmatis. researchgate.net | In vitro bacterial cultures researchgate.net |

| Antithrombotic | Aeruginosins | Potent antithrombotic properties. | Natural product observation |

| Immunomodulation | Swainsonine | Enhances cytokine activation of lymphocytes. drugbank.com | General research finding drugbank.com |

| Immunomodulation | Dendrobium Alkaloids ((+)-1, 2, (+)-6) | Inhibition of nitric oxide (NO) production. researchgate.net | LPS-activated macrophages researchgate.net |

Structure Activity Relationship Sar Studies of Octahydroindolizine Scaffolds

Influence of Octahydroindolizine Scaffold Modifications on Biological Potency

The biological activity of this compound derivatives can be significantly altered by modifying the core scaffold, such as through the introduction, removal, or alteration of various substituents. These modifications impact the molecule's affinity and efficacy at different biological targets, including ion channels and receptors.

One prominent example is the pumiliotoxin (PTX) class of alkaloids, which are characterized by an this compound core (specifically, an indolizidine ring system) and an alkylidene side chain. SAR studies on these alkaloids as modulators of voltage-gated sodium channels have revealed key structural requirements for activity. For instance, pumiliotoxin B (PTX-B) and its analogs are known to stimulate sodium influx in neuronal cells. nih.gov However, analogs that lack hydroxyl groups in the alkylidene side chain are not only inactive but can also act as inhibitors of the sodium flux induced by active pumiliotoxins like PTX-B. nih.gov This highlights the critical role of the side chain's hydroxylation for agonistic activity at the sodium channel.

Further modifications to the core scaffold also lead to significant changes in potency. The allopumiliotoxins, which are hydroxylated at the C7 position of the indolizidine ring, demonstrate this principle. wikipedia.org The conversion of PTX (+)-251D to its 7-hydroxy analog, allopumiliotoxin (aPTX) (+)-267A, results in a compound that is approximately five times more toxic to mice, indicating that this hydroxylation enhances its biological potency. pnas.org

SAR studies on synthetic 3,5-disubstituted indolizidine alkaloids as blockers of nicotinic acetylcholine (B1216132) receptors (nAChRs) have provided more granular insights. The nature and position of substituents at the C3 and C5 positions of the indolizidine nucleus dramatically influence inhibitory activity. A study on a series of these analogs against the α4β2 nAChR subtype demonstrated that the presence and location of a C7 side chain are critical for potency. An analog with a C7 side chain at the 5-position was found to be significantly more potent than its counterpart with the same side chain at the 3-position. weebly.com

The table below summarizes the inhibitory effects of several 3,5-disubstituted indolizidine analogs on the α4β2 nicotinic acetylcholine receptor, illustrating the impact of substituent placement on potency. weebly.com

| Compound | Substituent at C3 | Substituent at C5 | IC50 (μM) on α4β2 nAChR |

| 10-epi-239Q | 1-hydroxybutyl | Heptyl | 2.7 |

| Analog 12 | 1-hydroxybutyl | Heptyl with C7 side chain | 0.7 |

| Analog 19 | 1-hydroxybutyl with C7 side chain | Heptyl | 2.6 |

This table illustrates how the position of a C7 side chain on the indolizidine scaffold affects its blocking potency on nicotinic acetylcholine receptors. A lower IC50 value indicates higher potency.

These findings collectively underscore that modifications to both the peripheral side chains and the core this compound scaffold itself are powerful strategies for tuning the biological activity of these compounds.

Stereochemical Influence on Pharmacological Efficacy

The this compound scaffold contains multiple chiral centers, giving rise to numerous stereoisomers. The spatial arrangement of substituents at these centers has a profound impact on the pharmacological efficacy of these molecules, as biological targets like enzymes and receptors are themselves chiral and often exhibit stereoselective binding.

The insecticidal and toxic effects of pumiliotoxin (+)-251D are a stark example of this stereoselectivity. The naturally occurring (+)-enantiomer is a potent convulsant and is highly toxic to both mosquitoes and mice. pnas.orgpnas.org In contrast, its unnatural enantiomer, (-)-251D, shows no observable toxic effects in mice at the same dose and is significantly less effective at deterring and intoxicating mosquitoes. pnas.orgpnas.org This demonstrates that the specific three-dimensional structure of the (+)-enantiomer is crucial for its interaction with its biological target, presumed to be voltage-sensitive sodium channels. pnas.org

Similarly, significant differences in anti-inflammatory activity have been observed between enantiomers of this compound alkaloids isolated from Dendrobium crepidatum. For instance, (+)-homocrepidine A demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide-induced macrophages, whereas its mirror image, (-)-homocrepidine A, was considerably less active. This enantioselectivity highlights the specific conformational requirements for potent anti-inflammatory action. nih.gov

The table below presents the anti-inflammatory activity of the enantiomers of homocrepidine A, showcasing the dramatic difference in their potency.

| Compound | Stereoisomer | IC50 (μM) for NO Inhibition |

| Homocrepidine A | (+)-enantiomer | 3.6 |

| Homocrepidine A | (-)-enantiomer | 22.8 |

| Homocrepidine A | Racemic (±) | 14.7 |

This table shows the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production. A lower IC50 value indicates greater anti-inflammatory potency. Data from Hu et al., 2016.

Further evidence of stereochemical influence comes from studies on synthetic indolizidine alkaloids targeting nicotinic receptors. The alkaloid 239Q and its diastereomer, 10-epi-239Q, which differs in the stereochemistry at the C3 and C5 positions, exhibit different potencies as blockers of the α4β2 nAChR. weebly.com While both are active, the subtle change in the spatial orientation of the substituents leads to a measurable difference in their inhibitory capabilities, with 10-epi-239Q being slightly more potent in this specific assay. weebly.com

Computational and Theoretical Studies of Octahydroindolizine Systems

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to the octahydroindolizine framework to elucidate structural properties and understand reaction mechanisms.

DFT calculations can accurately predict molecular geometries, including the conformation of the fused ring system. For instance, studies have shown that the central piperidine (B6355638) ring in some this compound derivatives adopts a twisted conformation, while the piperidine of the this compound ring is in a half-chair conformation, and the pyrrole (B145914) ring is in an envelope conformation. researchgate.net Computational modeling of 2,2-dimethyl-3-oxothis compound-6-carboxylic acid revealed a boat-like geometry for the indolizine (B1195054) ring, which is stabilized by intramolecular hydrogen bonding. vulcanchem.com

Beyond static structures, DFT is instrumental in mapping out reaction pathways. numberanalytics.com By calculating the energies of reactants, transition states, and products, researchers can construct a detailed energy profile of a reaction. sci-hub.senih.gov This allows for the identification of the rate-determining step and provides insights into the factors that control reaction outcomes. For example, DFT calculations have been used to support the proposed mechanism of the hetero-Diels-Alder reaction in the synthesis of indolizidine alkaloids, explaining the observed selectivity. mdpi.com In the study of the Hofmann–Löffler–Freytag reaction, DFT calculations, combined with experimental data, challenged previous assumptions by identifying the halogen atom transfer (XAT) as the rate-limiting step. acs.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound research, it is a crucial tool for understanding how these compounds interact with biological targets, such as proteins and enzymes. mdpi.comnih.gov

The process involves placing the this compound derivative (the ligand) into the binding site of a target protein and evaluating the binding affinity using a scoring function. This can help identify potential biological targets and predict the inhibitory activity of different derivatives. nih.gov For example, docking studies can be used to predict the binding affinities of this compound derivatives to targets like cytochrome c oxidase or ATP synthase.

These simulations provide valuable information on the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. rsc.orgresearchgate.net This knowledge is critical for structure-activity relationship (SAR) studies, where modifications to the this compound scaffold are made to enhance binding affinity and selectivity.

Molecular Dynamics Simulations in this compound Research

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the physical movements of atoms and molecules over time. wikipedia.org This method is particularly useful for studying the flexibility of both the this compound ligand and its biological target, which is often not accounted for in static docking studies. mdpi.comnih.gov

MD simulations can be used to:

Assess the stability of a ligand-protein complex over time. rsc.orgnih.gov

Investigate conformational changes in the protein upon ligand binding. mdpi.com

Calculate binding free energies, providing a more accurate prediction of binding affinity. nih.gov

By simulating the behavior of the this compound derivative within the binding site, MD can reveal key dynamic interactions and help to refine the binding mode predicted by molecular docking. nih.gov This detailed understanding of the dynamic nature of the interaction is essential for the rational design of more potent and selective inhibitors.

Computational Analysis of Reaction Mechanisms and Regioselectivity

Computational methods are invaluable for dissecting the intricate details of chemical reactions involving this compound systems, particularly in understanding and predicting regioselectivity. numberanalytics.comnumberanalytics.com Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, is a critical aspect of synthesizing complex molecules like substituted octahydroindolizines.

Theoretical calculations can be used to explore the potential energy surfaces of different reaction pathways, allowing chemists to understand why a particular regioisomer is favored. sci-hub.sebeilstein-journals.org Factors such as steric hindrance and electronic effects, which govern regioselectivity, can be quantified through computational analysis. For example, in the hetero-Diels-Alder reaction, computational studies have been used to explain the observed regioselectivity based on the electronic nature of the diene and dienophile. beilstein-journals.org

By modeling the transition states for the formation of different regioisomers, researchers can predict the major product of a reaction before it is even run in the lab. This predictive power is a significant advantage in planning synthetic routes, saving time and resources. rsc.org

Prediction of Stereochemical Configurations via Computational Tools

Determining the absolute stereochemistry of chiral molecules is a fundamental challenge in organic chemistry. Computational tools have become increasingly reliable for predicting the stereochemical configurations of complex molecules like this compound and its derivatives. wiley.com

Methods such as the comparison of calculated and experimental chiroptical spectra (e.g., electronic circular dichroism (ECD) and vibrational circular dichroism (VCD)) are powerful techniques for assigning absolute configuration. frontiersin.org The process typically involves:

Generating all possible stereoisomers of the this compound derivative.

Calculating the theoretical chiroptical spectra for each isomer using methods like DFT.

Comparing the calculated spectra with the experimentally measured spectrum to identify the correct stereoisomer.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Octahydroindolizine-Based Drug Candidates

The this compound core is a prominent substructure in both natural products and synthetic compounds with pharmacological activity. rsc.org Its unique three-dimensional structure has made it an attractive scaffold for the design of novel therapeutic agents. researchgate.net Medicinal chemists have increasingly adopted the this compound ring in the development of new drug candidates. rsc.org The synthesis of these complex molecules often involves multi-step processes, including strategies like dehydrative annulation and one-pot methodologies to construct the bicyclic framework. researchgate.netmdpi.com

The design of this compound-based drug candidates often focuses on creating derivatives with specific substitutions on the core structure to modulate their biological activity. google.com For instance, the synthesis of 5-substituted this compound compounds has been explored for their potential as analgesics. google.com Furthermore, the development of one-pot asymmetric methodologies has facilitated the synthesis of important alkaloid moieties based on the this compound skeleton. mdpi.com These synthetic advancements allow for the creation of a diverse range of derivatives for screening and lead optimization in drug discovery programs. researchgate.net

A key aspect of the synthesis of these drug candidates is the control of stereochemistry, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. nih.gov Enantioselective synthesis methods are therefore crucial for producing optically pure this compound derivatives. rsc.orgnih.gov Researchers have developed various strategies to achieve this, including the use of chiral catalysts and enzymatic resolutions. nih.govscispace.com For example, a homo-chiral synthesis of (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol has been achieved using an enzymatic resolution as a key step. rsc.orgnih.govscispace.com Such methods are vital for producing specific stereoisomers for pharmacological evaluation. nih.gov

This compound as a Privileged Scaffold for Therapeutic Agents

The this compound nucleus is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for the design of new drugs for various diseases. nih.govmdpi.com The rigid, bicyclic structure of this compound provides a well-defined three-dimensional arrangement of substituents, which can be tailored to interact with specific binding sites on proteins and other biological macromolecules. rsc.org

The versatility of the this compound scaffold is demonstrated by its presence in a wide range of biologically active compounds, including natural alkaloids and synthetic therapeutic agents. rsc.orgresearchgate.net Derivatives of this scaffold have shown potential in treating a variety of conditions. For example, certain this compound derivatives have been investigated as inhibitors of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. rsc.org Others have been explored for their activity as ion-channel modulators and Cathepsin-S inhibitors. rsc.org

The ability to introduce a variety of functional groups at different positions on the this compound ring system allows for the fine-tuning of pharmacological properties. google.comresearchgate.net This structural diversity has proven useful for developing therapeutic agents with improved potency and reduced toxicity. researchgate.net The continued exploration of indolizine (B1195054) and its saturated derivatives like this compound highlights their importance as a target for both synthetic and medicinal chemists in the quest for new and effective medicines. researchgate.net

Development of Optically Pure this compound Building Blocks for the Pharmaceutical Industry

The production of optically pure building blocks is a critical aspect of modern pharmaceutical development, as the therapeutic activity and safety of a chiral drug are often associated with a single enantiomer. researchgate.net In this context, the development of methods for the enantioselective synthesis of this compound derivatives is of significant industrial importance. rsc.orgrsc.orgscispace.com These chiral building blocks serve as key intermediates in the synthesis of complex drug molecules. nih.goviupac.org

A notable approach for preparing these building blocks is through enzymatic kinetic resolution. rsc.orgnih.govscispace.com For instance, the use of Novozym 435, an immobilized lipase (B570770), has been successfully employed for the large-scale kinetic resolution of a racemic this compound alcohol. rsc.orgnih.govscispace.com This enzymatic process allows for the separation of enantiomers, providing access to gram quantities of homo-chiral this compound amines and alcohols, which are valuable intermediates for the pharmaceutical industry. rsc.orgrsc.orgscispace.com

The availability of these optically pure building blocks facilitates the synthesis of enantiomerically pure drug candidates. rsc.org This is crucial for late-stage preclinical studies and for ensuring that the final drug product has the desired stereochemical configuration. rsc.org The development of scalable and efficient syntheses for these chiral this compound intermediates demonstrates the practical application of biocatalysis and modern synthetic chemistry in drug discovery and manufacturing. rsc.org

Role of this compound in Enhancing Metabolic Stability and Bioavailability of Drug Formulations

Metabolic stability and bioavailability are critical pharmacokinetic properties that determine the success of a drug candidate. nih.govnih.govmdpi.com Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes, primarily in the liver. nih.gov High metabolic stability can lead to a longer half-life and improved bioavailability, which is the fraction of an administered drug that reaches the systemic circulation. if-pan.krakow.pl

The incorporation of the this compound scaffold into drug molecules can be a strategy to enhance their metabolic stability. The rigid, saturated ring system of this compound can protect metabolically labile sites within a molecule from enzymatic degradation. nih.gov By replacing more easily metabolized moieties with the robust this compound core, medicinal chemists can design compounds with improved pharmacokinetic profiles. nih.govnih.gov

Furthermore, the physicochemical properties of the this compound scaffold can influence a drug's absorption and distribution, which are key components of bioavailability. mdpi.comnih.gov The lipophilicity and three-dimensional shape of this compound derivatives can be modified to optimize their passage through biological membranes and reduce their susceptibility to first-pass metabolism. mdpi.comresearchgate.net In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of some indolizine derivatives has predicted good absorption in the gastrointestinal tract. researchgate.netresearchgate.net The strategic use of the this compound scaffold can thus contribute to the development of drug formulations with more favorable bioavailability and metabolic stability, ultimately leading to more effective therapeutic agents.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

A primary challenge and ongoing objective in the field is the development of more efficient and highly stereoselective methods for constructing the octahydroindolizine core. While numerous strategies exist, future research is directed towards methodologies that offer improved practicality, scalability, and access to diverse stereoisomers.

Key areas of development include:

One-Pot Asymmetric Synthesis : Cascade reactions that construct the heterocyclic core with a high degree of stereoselectivity in a single step are highly desirable. mdpi.com For instance, organocatalytic approaches have been successfully used for the one-pot construction of this compound moieties. mdpi.com

Enzymatic and Chemoenzymatic Synthesis : The use of biocatalysts, such as enzymes, offers significant advantages in terms of selectivity and mild reaction conditions. mdpi.com Novozym 435, a lipase (B570770), has been employed in the kinetic resolution of racemic this compound alcohols on a large scale, demonstrating the power of this approach. rsc.org Further exploration of enzymes like monoamine oxidase variants could be used for the deracemization of racemic alkaloids, yielding enantiomerically pure compounds. mdpi.com

Novel Annulation Strategies : Dehydrative annulation, involving intramolecular ring closure, has emerged as a successful strategy for the diastereoselective synthesis of functionalized octahydroindolizines, such as (6R, 8aS)-octahydroindolizin-6-ol. researchgate.net

Convergent Synthesis via Cross-Metathesis : An efficient stereoselective synthesis of 3,5-dialkyl-substituted indolizidine alkaloids has been achieved through a sequence involving a cross-metathesis reaction followed by a domino reaction with diastereoselective reductive aminations. capes.gov.br

Future work will likely focus on refining these methods to address existing bottlenecks, such as long reaction times in some reductive amination steps, and exploring new catalytic systems to enhance efficiency and stereocontrol. vulcanchem.com

Exploration of New Biological Targets for this compound Derivatives

This compound derivatives have demonstrated a wide array of biological activities, but a vast number of potential molecular targets remain unexplored. ontosight.airesearchgate.net Research is shifting from broad phenotypic screening to the identification of specific protein targets to understand mechanisms of action and design more selective therapeutic agents.

Promising areas for future investigation include:

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) : The synthetic indolizidine (−)-235B′ and its analogs have been identified as potent noncompetitive antagonists at nicotinic receptors, inhibiting nicotine-evoked dopamine (B1211576) release. nih.gov Future studies using in vitro expression systems and genetically modified animal models are needed to confirm their potential as α6β2 subtype-selective antagonists for applications in neurological disorders or addiction. nih.gov

Anticancer and Antiviral Targets : Structural analogs are being evaluated for their potential as anticancer and antiviral agents. vulcanchem.com The mechanism may involve the inhibition of glycosidases, which would target the aberrant glycosylation characteristic of metastatic cells or disrupt the glycan shields used by viruses for entry. vulcanchem.com Another potential target is the HIV-1 viral infectivity factor (Vif), which is essential for viral replication. researchgate.net

Anti-inflammatory Pathways : Several this compound alkaloids isolated from natural sources, such as Dendrobium crepidatum, exhibit anti-inflammatory properties. researchgate.net Future work should focus on identifying the specific molecular targets within inflammatory cascades, such as cytokines, enzymes, or signaling proteins, that these compounds modulate.